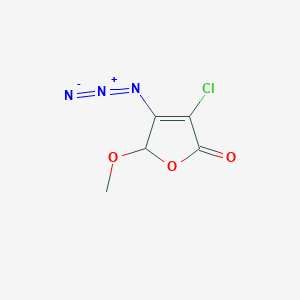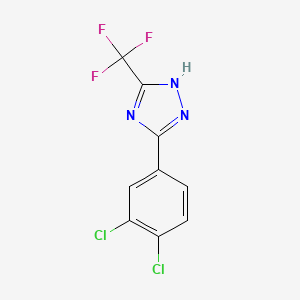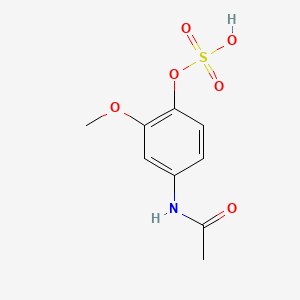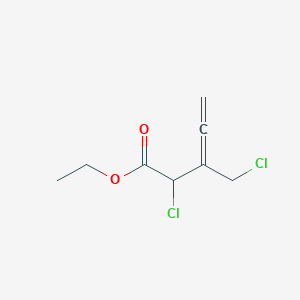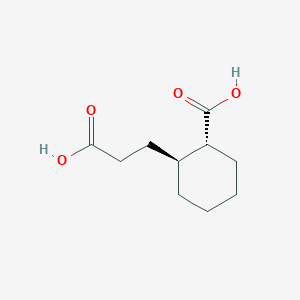
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two carboxylic acid groups attached to a cyclohexane ring, making it a dicarboxylic acid derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, followed by carboxylation reactions. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The carboxylic acid groups play a crucial role in binding to active sites of enzymes, facilitating catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but different stereochemistry.
Cyclohexane-1,3-dicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Different position of carboxylic acid groups.
Uniqueness
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of two carboxylic acid groups also provides versatility in chemical modifications and applications .
Propiedades
Número CAS |
61154-27-6 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8+/m0/s1 |
Clave InChI |
OSYCDUDSGQZZMX-JGVFFNPUSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CCC(=O)O)C(=O)O |
SMILES canónico |
C1CCC(C(C1)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)



